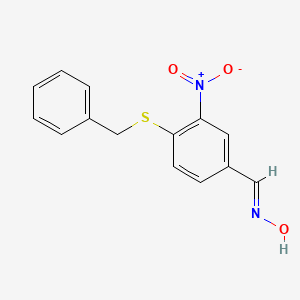

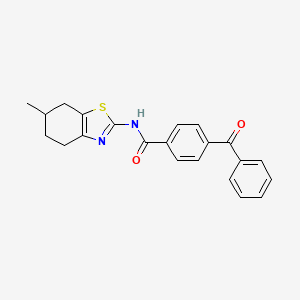

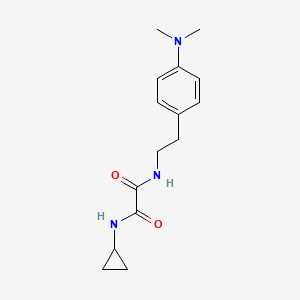

4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzoyl group bonded to an amide group . They are used as precursors to various chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzamides, for example, are typically solid at room temperature .Applications De Recherche Scientifique

Antioxidant and Antibacterial Activities

Field

Medical and Biological Research

Application Summary

Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .

Methods of Application

The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were then purified and analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Results

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antimicrobial and Antiproliferative Agents

Field

Application Summary

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities as prospective antimicrobial and antiproliferative agents .

Methods of Application

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results

The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Antioxidant and Antibacterial Activities

Field

Application Summary

A series of novel benzamide compounds have been synthesized and their in vitro antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Results

Antimicrobial Agents

Field

Application Summary

A series of new coumarin derivatives coupled with benzamides have been synthesized and screened for their antimicrobial properties .

Methods of Application

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method .

Results

Some compounds displayed promising antibacterial activity (MIC ranging within 5 – 150 μg/mL) and moderate antifungal activity as compared to the respective standards .

Stability in Fuel Cells

Field

Application Summary

Strongly acidic benzamide derivatives have been studied for their stability under conditions simulating ambient Proton Exchange Membrane (PEM) fuel cells operation .

Methods of Application

The 4-substituted benzamide derivatives were tested under conditions simulating ambient PEM fuel cells operation .

Results

The 4-substituted benzamide derivatives were about 50% degraded within 24 hours, whereas the pentafluoro N-triflylbenzamide was less than 5% degraded under the same conditions .

Electrochemical Synthesis

Field

Application Summary

Benzamide compounds can be synthesized through an electrochemical process involving the reaction of benzoin with an aliphatic amine .

Methods of Application

The reaction of benzoin with an aliphatic amine (primary or secondary) in the presence of electrogenerated superoxide ion and molecular oxygen leads to the formation of the corresponding benzamide and ammonium benzoate .

Results

This method provides a new pathway for the synthesis of benzamide compounds .

Propriétés

IUPAC Name |

4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c1-14-7-12-18-19(13-14)27-22(23-18)24-21(26)17-10-8-16(9-11-17)20(25)15-5-3-2-4-6-15/h2-6,8-11,14H,7,12-13H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMWYPIPGXOPMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2789820.png)

![3-allyl-2-methyl-4-oxo-N-(m-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2789821.png)

![7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2789822.png)

![N-(bicyclo[2.2.1]hept-2-ylethyl)-2-chloroacetamide](/img/structure/B2789824.png)

![2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2789829.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2789832.png)